(2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid
Overview
Description
“(2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid” is a type of boronic acid that has been studied in the context of its physicochemical, structural, antimicrobial, and spectroscopic properties . It has been characterized by 1H, 13C, 11B, and 19F NMR spectroscopy .
Synthesis Analysis
The synthesis of boronic acids, including “(2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid”, is relatively simple and well-known . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Chemical Reactions Analysis
The introduction of the -OCF3 group influences the acidity of “(2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid”, depending on the position of a substituent, with the ortho isomer being the least acidic . In some solutions, the title compound isomerizes with the formation of the corresponding 3hydroxybenzoxaborole .
Physical And Chemical Properties Analysis
The presence of an electron-withdrawing substituent in “(2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid” results in a considerable rise in the acidity in comparison with its analogues . The 2-formyl compound displays an unusual structure in the crystalline state, with a significant twist of the boronic group .
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
(2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid: is a valuable reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is a cornerstone in organic chemistry, allowing for the formation of carbon-carbon bonds under mild conditions. The compound’s stability and compatibility with various functional groups make it an ideal candidate for synthesizing complex organic molecules.
Synthesis of Phosphodiesterase Inhibitors
The compound has been used as a reactant for the preparation of imidazo[1,5-a]pyrido[3,2-e]pyrazines and imidazo[1,5-a]quinoxalines . These molecules are studied for their potential as orally active phosphodiesterase 10A inhibitors, which could have significant therapeutic applications in treating disorders like schizophrenia and Huntington’s disease.
Development of Transient Receptor Potential Melastatin 8 (TRPM8) Antagonists
Researchers have utilized (2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid in the preparation of 3-(5-arylbenzimidazol-2-yl)-1-oxa-2-azaspiro[4.5]decenes . These compounds are investigated for their role as TRPM8 antagonists, which could be beneficial in treating pain disorders and migraine.
Fluoride-Selective Chemosignaling
This boronic acid derivative has been studied for its effects on fluoride-selective chemosignaling behavior of merocyanine dyes . The ability to selectively bind fluoride ions makes it a useful tool in developing sensors and indicators for environmental and biological applications.
Biological Inhibition Studies
The compound serves as a biological inhibitor of γ-glutamyltranspeptidase . This enzyme plays a role in glutathione metabolism and its inhibition can provide insights into the treatment of diseases related to oxidative stress.
Palladium-Catalyzed Homocoupling Reactions
(2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid: is also a reagent in palladium-catalyzed homocoupling reactions . These reactions are useful for creating symmetrical biaryls, which are structural motifs commonly found in pharmaceuticals and organic materials.
Safety And Hazards
Future Directions
The interest in boronic acids, including “(2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid”, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
properties
IUPAC Name |
[2-formyl-3-(trifluoromethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3O4/c10-8(11,12)16-7-3-1-2-6(9(14)15)5(7)4-13/h1-4,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDVJTZCOBBLQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC(F)(F)F)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601210547 | |
Record name | Boronic acid, B-[2-formyl-3-(trifluoromethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601210547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid | |
CAS RN |
1451392-92-9 | |
Record name | Boronic acid, B-[2-formyl-3-(trifluoromethoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[2-formyl-3-(trifluoromethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601210547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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